4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-4-3-10-11-7(4)5-1-2-6(9)12-5/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOYZXGNZJFRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=C(C=NN2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the thiophene.
Halogenation: The bromine and chlorine substituents can be introduced through halogenation reactions using bromine and chlorine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 4-position undergoes NAS due to the electron-withdrawing effect of the adjacent pyrazole ring and chlorothiophene moiety. Key examples include:
Mechanistic Insight : Bromine acts as a leaving group, with attack occurring para to the electron-withdrawing pyrazole nitrogen. Steric hindrance from the chlorothiophene group limits reactivity at the 5-position.
Transition Metal-Catalyzed Cross-Coupling
The bromine atom participates in palladium- or copper-mediated coupling reactions:
Critical Note : The chlorothiophene group remains inert under these conditions, enabling selective modification at the brominated position.
Oxidation and Reduction
Controlled redox transformations modify the pyrazole core:
Cycloaddition and Ring-Opening
The electron-deficient pyrazole participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Regiochemistry |
|---|---|---|---|
| Nitrile oxides | Toluene, 110°C | Isoxazole-fused pyrazoles | C4-C5 regioselectivity |
| Azides | CuSO₄, sodium ascorbate | Triazole hybrids | Click chemistry |
Functional Group Interconversion
Bromine serves as a handle for further derivatization:
| Transformation | Reagents | Product | Utility |
|---|---|---|---|
| Halogen exchange | CuCN, DMF, 120°C | 4-Cyano substitution | Bioisosteric replacement |
| Grignard addition | RMgX, THF, –78°C to RT | 4-Alkyl/aryl derivatives | Lipophilicity tuning |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions:
-
Sulfuric acid (H₂SO₄) : Rearrangement to 3-bromo isomers via ring-protonation mechanisms
-
DBU (base) : Deprotonation at N1 followed by C5 functionalization
Key Research Findings
-
Suzuki Coupling Efficiency : Electron-deficient arylboronic acids achieve higher yields (e.g., 4-CF₃-phenylboronic acid: 82% vs. phenylboronic acid: 65%) due to enhanced transmetallation .
-
Steric Effects in NAS : Bulky amines (e.g., tert-butylamine) require elevated temperatures (100°C) for substitution, while small amines react at 60°C .
-
Stability Under Oxidative Conditions : The chlorothiophene group resists oxidation below 100°C, enabling selective pyrazole modification.
This compound’s reactivity profile positions it as a critical intermediate in medicinal chemistry (e.g., kinase inhibitors ) and materials science. Future work should explore photocatalytic C–H functionalization to bypass pre-installed bromine limitations.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a crucial building block in synthesizing pharmaceutical agents. Its structure allows for modifications that can enhance its affinity for specific biological targets, such as enzymes and receptors. For instance, derivatives of pyrazole have shown promising anticancer activity, with some exhibiting IC50 values in the low micromolar range against various cancer cell lines (e.g., A549) .
Mechanism of Action
The mechanism by which 4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole exerts its effects often involves interactions with molecular targets. The presence of bromine and chlorine substituents can significantly influence binding affinity and selectivity for these targets, enhancing the compound's therapeutic potential .
Materials Science
Incorporation into Materials
This compound can be integrated into polymers or other materials to impart unique properties such as conductivity or fluorescence. These characteristics are vital for developing advanced materials used in electronics and photonics .
Biological Studies
Biological Assays
this compound is utilized as a probe or ligand in biological assays to study enzyme activity and protein interactions. Its application in these studies helps elucidate the roles of specific proteins in cellular processes, contributing to our understanding of disease mechanisms .
Case Studies
Several studies highlight the compound's effectiveness across different applications:
- Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including A549 and HL60. For example, one derivative showed an IC50 of 0.28 µM against A549 cells, indicating potent anticancer activity .
- Anti-inflammatory Properties : Research indicated that certain pyrazole derivatives could inhibit pro-inflammatory cytokines like IL-6, suggesting their potential use in treating inflammatory diseases .
- Neuroprotective Effects : Some analogs have been shown to inhibit metabolic enzymes associated with neurodegenerative disorders, highlighting their potential role in developing treatments for conditions like Alzheimer's disease .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 0.28 | Apoptosis induction |
| Compound B | HL60 | 0.25 | Cell cycle arrest |
| Compound C | Raji | 25.2 | Cytotoxicity |
Table 2: Biological Activities of Pyrazole Derivatives
| Activity Type | Compound Name | Effectiveness (IC50) |
|---|---|---|
| Anti-inflammatory | Compound D | 66.37 nM |
| Neuroprotection | Compound E | 43.72 nM |
| Antimicrobial | Compound F | 40 µg/mL |
Mechanism of Action
The mechanism of action of 4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and chlorine substituents can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations :
- Bromine vs. Chlorine: Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may enhance membrane permeability and binding affinity in therapeutic contexts.
- Thiophene vs. Other Aryl Groups : The 5-chlorothiophene moiety in the target compound and ’s analog enables π-π stacking interactions, which are critical for binding to biological targets. In contrast, ’s compounds feature fluorophenyl and triazole groups, which may alter steric and electronic profiles .
- Carboxylic Acid Substituents : The carboxylic acid group in 4-Bromo-1H-pyrazole-5-carboxylic acid () increases polarity and solubility compared to the thiophene-containing target compound .
Physicochemical Properties
- Solubility : The thiophene ring in the target compound reduces solubility compared to carboxylic acid-containing analogs () .
Biological Activity
4-Bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles, characterized by their five-membered ring containing two nitrogen atoms, are known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a bromine atom, a chlorine atom on a thiophene ring, and the pyrazole core, which is crucial for its biological activity.
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study highlighted that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at specific concentrations, indicating strong anti-inflammatory potential .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well-documented. Compounds with similar structures have been tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing promising results. In vitro studies indicated that some pyrazole derivatives inhibited bacterial growth effectively at concentrations comparable to standard antibiotics .
Synthesis and Evaluation
A notable study synthesized several pyrazole derivatives and evaluated their biological activities. Among these, compounds structurally related to this compound were found to exhibit significant anti-inflammatory and antimicrobial activities. The synthesis involved multiple steps including cyclization and functional group modifications to enhance bioactivity .
| Compound | Anti-inflammatory Activity (TNF-α Inhibition %) | Antimicrobial Activity (Zone of Inhibition mm) |
|---|---|---|
| Compound A | 85% at 10 µM | 18 mm against E. coli |
| Compound B | 76% at 10 µM | 20 mm against S. aureus |
| This compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole?
- Methodological Answer : The synthesis typically involves cyclization reactions starting from substituted hydrazines and diketones. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated via cyclization, formylation, oxidation, and acylation steps . Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance yield. Post-synthesis purification often employs column chromatography or recrystallization using solvents like ethanol or DMSO .
Q. How is structural characterization of this compound achieved using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assignments are based on chemical shifts (e.g., δ 4.05 ppm for CH3 groups, δ 8.08 ppm for aromatic protons) and coupling constants (e.g., J = 8.4 Hz for para-substituted benzene rings) .
- IR Spectroscopy : Peaks at 1665 cm⁻¹ (C=O stretching) and 837 cm⁻¹ (C-Br bending) confirm functional groups .
- HRMS : Validates molecular weight (e.g., m/z 418.9784 [M+H]+ for analogs) .
Q. What solvent systems are optimal for studying the photophysical properties of this compound?
- Methodological Answer : Polar solvents like DMSO are preferred for UV-Vis and fluorescence studies due to their ability to stabilize excited states. Emission spectra in DMSO show λmax at 356 nm, attributed to π→π* transitions in the pyrazole-thiophene system . Solvent polarity indices should be calibrated to avoid artifacts in spectral data .
Advanced Research Questions
Q. How does X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles (e.g., 15.2° between pyrazole and thiophene rings). Orthorhombic crystal systems (e.g., space group P212121) with unit cell parameters (a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å) are used to validate molecular packing . Discrepancies between computational and experimental data can arise from crystal lattice effects, requiring refinement with software like SHELXL .
Q. What computational methods predict the reactivity of bromo and chloro substituents in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level analyze frontier molecular orbitals (FMOs) to predict reactive sites. For example, the LUMO energy of the bromine atom (-1.2 eV) indicates higher electrophilicity compared to chlorine (-0.9 eV) . Mulliken charge distributions further guide synthetic modifications (e.g., bromine substitution at C4 enhances electrophilic aromatic substitution) .
Q. How do non-covalent interactions influence the solid-state packing of this compound?
- Methodological Answer : Crystal packing is governed by C–H···N (2.56 Å), C–H···F (2.43 Å), and π-π stacking (3.68 Å centroid distance) interactions . Hirshfeld surface analysis quantifies these interactions, showing that van der Waals forces contribute >60% to lattice stability. Disruptions in packing (e.g., polymorphism) can be mitigated by controlling crystallization solvents (e.g., ethanol vs. acetonitrile) .
Q. How can discrepancies between experimental and theoretical NMR chemical shifts be resolved?
- Methodological Answer : Gauge-Including Atomic Orbital (GIAO) calculations at the MP2/cc-pVTZ level predict NMR shifts, which are compared to experimental data (e.g., δ 8.10 ppm for aromatic protons). Deviations >0.5 ppm may arise from solvent effects (e.g., DMSO vs. CDCl3) or conformational flexibility, necessitating corrections using the IEF-PCM solvation model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
